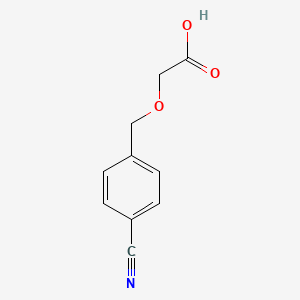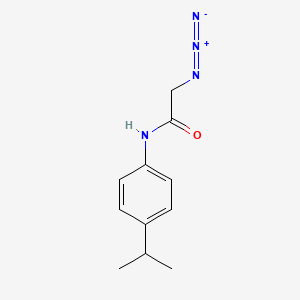![molecular formula C29H21FN2O3 B2586513 3-(2-([1,1'-biphényl]-4-yl)acétamido)-N-(3-fluorophényl)benzofuran-2-carboxamide CAS No. 887882-13-5](/img/structure/B2586513.png)
3-(2-([1,1'-biphényl]-4-yl)acétamido)-N-(3-fluorophényl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofurans are a class of organic compounds that are colorless solids derived from coal tar . They have been shown to have many properties relevant to the field of pharmacology, including significant antibacterial, antifungal, antidepressant, and anti-arrhythmic properties .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One such method involves an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This enables the facile synthesis of 1,4-dihydrobenzofuran derivatives in high yields .Molecular Structure Analysis
The molecular structure of benzofuran compounds can be complex. For example, the compound 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran has a dihedral angle between the planes of the benzofuran ring system and the 3-fluorophenyl ring .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a Friedel-Crafts alkylation reaction is an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can vary widely. For example, 4-fluorobenzoic acid, a derivative of benzoic acid, is a colorless solid with a molecular weight of 409.43 .Applications De Recherche Scientifique
Chimie agricole : Pesticides
Les dérivés du benzofurane ont également été étudiés pour leur utilisation en agriculture comme pesticides. Les caractéristiques structurelles du composé pourraient être adaptées pour cibler des ravageurs spécifiques, offrant une alternative plus respectueuse de l'environnement aux pesticides traditionnels.
Chacune de ces applications met à profit la structure chimique unique des dérivés du benzofurane, et des recherches supplémentaires pourraient révéler des utilisations supplémentaires pour ce composé polyvalent. Les domaines mentionnés ci-dessus ne représentent qu'une fraction du potentiel que le “3-(2-([1,1’-biphényl]-4-yl)acétamido)-N-(3-fluorophényl)benzofuran-2-carboxamide” a dans la recherche scientifique .
Mécanisme D'action
Target of Action
The compound “3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran derivatives are known to have a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects
Mode of Action
The mode of action of “3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide” would depend on its specific targets. Benzofuran derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The affected pathways of “3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide” would depend on its specific targets and mode of action. Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Benzofuran derivatives generally have good bioavailability due to their lipophilic nature .
Result of Action
The molecular and cellular effects of “3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide” would depend on its specific targets and mode of action. Benzofuran derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
The action, efficacy, and stability of “3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide” can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors would need to be considered in the design of experiments to study this compound .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it may bind to specific receptors or enzymes, inhibiting their activity and leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can change over time. This includes information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For example, the stability of this compound may be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, degradation products may form, potentially altering the compound’s activity and effects on cells.
Dosage Effects in Animal Models
The effects of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, at high doses, toxic or adverse effects may be observed, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism. For example, this compound may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites.
Transport and Distribution
The transport and distribution of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide within cells and tissues involve interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, specific transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in particular cellular compartments.
Subcellular Localization
The subcellular localization of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can significantly impact its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect energy production and metabolism.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21FN2O3/c30-22-9-6-10-23(18-22)31-29(34)28-27(24-11-4-5-12-25(24)35-28)32-26(33)17-19-13-15-21(16-14-19)20-7-2-1-3-8-20/h1-16,18H,17H2,(H,31,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYNZTSSHGUHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

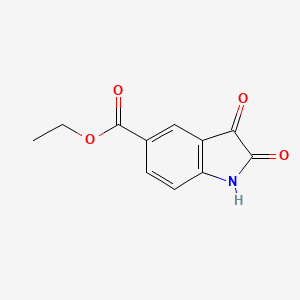
![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)
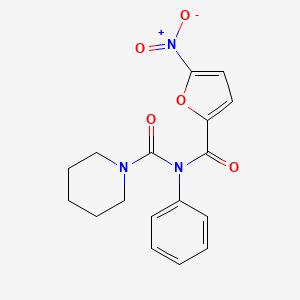
![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)
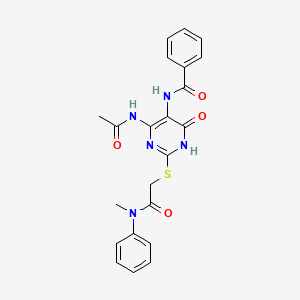
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2586439.png)
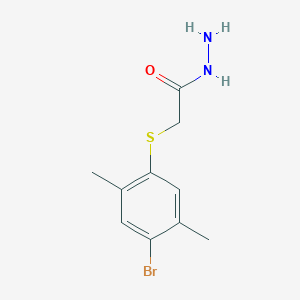

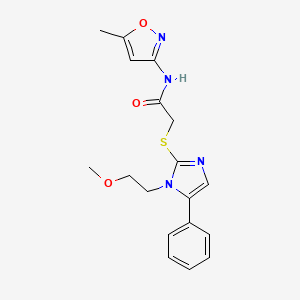


![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2586449.png)
